2-(6-chloro-2-methoxypyridin-3-yl)acetic acid
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Overview
Description
2-(6-chloro-2-methoxypyridin-3-yl)acetic acid is a chemical compound with the molecular formula C8H8ClNO3. It is known for its versatile applications in various fields, including pharmaceuticals and organic synthesis . This compound features a pyridine ring substituted with a chlorine atom and a methoxy group, along with an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-methoxypyridin-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-2-methoxypyridine.
Acetylation: The pyridine derivative undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale acetylation and hydrolysis processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-2-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted pyridine derivatives.
Scientific Research Applications
2-(6-chloro-2-methoxypyridin-3-yl)acetic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-chloro-2-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-methoxypyridin-3-amine: Shares a similar pyridine ring structure but differs in functional groups.
2-chloro-6-methylpyridine: Another pyridine derivative with different substituents.
6-methoxy-3-pyridinylboronic acid: Contains a boronic acid group instead of an acetic acid moiety.
Uniqueness
2-(6-chloro-2-methoxypyridin-3-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
1261633-42-4 |
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Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-(6-chloro-2-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8-5(4-7(11)12)2-3-6(9)10-8/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
MMXNHEFIOALRHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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